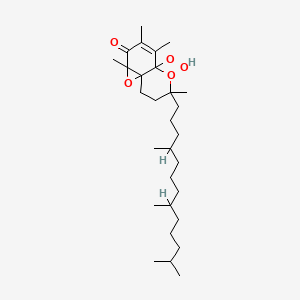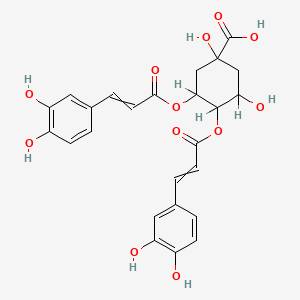
Lacto-N-fucoheptaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacto-N-fucoheptaose is a heptasaccharide found in human breast milk. It consists of D(+)-galactose, D(+)-glucose, L(-)-fucose, and N-acetyl-D(+)-glucosamine in a 3:1:1:2 ratio. The glucose residue is at the reducing end of the oligosaccharide . This compound is part of the human milk oligosaccharides (HMOs), which play a crucial role in the health and development of infants by supporting immune function and promoting the growth of beneficial gut bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-fucoheptaose can be synthesized through enzymatic methods. One approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a lactose core. The enzymes used include fucosyltransferases and glucosaminyltransferases, which catalyze the addition of fucose and N-acetylglucosamine residues, respectively .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Engineered strains of Escherichia coli or Bacillus subtilis are used to produce the compound in large quantities. These strains are modified to overexpress the necessary glycosyltransferases and to optimize the supply of nucleotide sugars, which are the substrates for the glycosylation reactions .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-fucoheptaose undergoes various chemical reactions, including:
Glycosylation: The addition of sugar moieties to form more complex oligosaccharides.
Hydrolysis: The breakdown of the oligosaccharide into its monosaccharide components.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar residues, altering the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Requires glycosyltransferases and nucleotide sugars (e.g., GDP-fucose, UDP-glucose).
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation and Reduction: Various chemical oxidants and reductants can be used, depending on the desired modification.
Major Products:
Glycosylation: Produces more complex oligosaccharides.
Hydrolysis: Yields monosaccharides such as galactose, glucose, fucose, and N-acetylglucosamine.
Oxidation and Reduction: Results in modified oligosaccharides with altered functional groups.
Scientific Research Applications
Lacto-N-fucoheptaose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Investigated for its role in modulating the gut microbiota and its potential prebiotic effects.
Medicine: Studied for its potential to prevent infections by pathogenic bacteria and viruses, as well as its role in promoting immune function in infants.
Industry: Used in the production of functional foods and infant formula to mimic the beneficial effects of human milk oligosaccharides
Mechanism of Action
Lacto-N-fucoheptaose exerts its effects primarily through interactions with the gut microbiota and the immune system. It serves as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, this compound can directly interact with pathogens, preventing their adhesion to the gut epithelium and reducing the risk of infections .
Comparison with Similar Compounds
Lacto-N-fucopentaose I (LNFP I): Another fucosylated human milk oligosaccharide with similar prebiotic and antimicrobial properties.
Lacto-N-neotetraose (LNnT): A tetrasaccharide that also supports gut health and immune function.
2’-Fucosyllactose (2’-FL): The most abundant fucosylated HMO in human milk, known for its prebiotic and anti-infective properties
Uniqueness: Lacto-N-fucoheptaose is unique due to its specific structure and the presence of multiple fucose and N-acetylglucosamine residues. This structure allows it to interact with a broader range of gut bacteria and pathogens, providing a wider range of health benefits compared to other HMOs .
Properties
CAS No. |
56501-25-8 |
|---|---|
Molecular Formula |
C46H78N2O35 |
Molecular Weight |
1219.1 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)81-38-19(9-54)77-42(22(48-13(3)56)39(38)82-45-34(70)31(67)26(62)17(7-52)75-45)83-40-27(63)20(78-46(35(40)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-33(69)30(66)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
BSVXHMSSYKYLNT-SYJKWMCZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Key on ui other cas no. |
56501-25-8 |
physical_description |
Solid |
Synonyms |
lacto-N-fucoheptaose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)

![1-(3-Chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea](/img/structure/B1227847.png)
![3-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]-N-[2-(2-methyl-1-piperidinyl)ethyl]propanamide](/img/structure/B1227848.png)
![1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea](/img/structure/B1227850.png)
![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)
![2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1227853.png)





